Cas no 1528-01-4 (tributyl(methyl)stannane)
tributyl(methyl)stannane Chemical and Physical Properties
Names and Identifiers
-
- Stannane,tributylmethyl-
- tributyl(methyl)stannane
- TRI-n-BUTYLMETHYLTIN
- EINECS 216-202-9
- methyltributylstannane
- methyltributyltin
- Stannane,tributylmethyl
- Tributylmethylstannane
- Tributylmethyltin
- tri-n-butylmethylstannane
- Tributylmonomethyltin
- Tributylmethyltin(IV)
- Methyltributyltin(IV)
- MFCD01862487
- 1528-01-4
- GK82QCR86H
- AKOS025293685
- Stannane, tributylmethyl-
- DTXSID80165121
- EN300-8670979
- Stannane, tributylmethyl
- DTXCID4087612
- Trinbutylmethyltin
-
- MDL: MFCD01862487
- Inchi: 1S/3C4H9.CH3.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H3;
- InChI Key: WMSCYGTVHFMKNS-UHFFFAOYSA-N
- SMILES: [Sn](C)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 306.13700
- Monoisotopic Mass: 306.136954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 98.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1,09 g/cm3
- Melting Point: <0°C
- Boiling Point: 122-124°C 11mm
- Flash Point: >100°C
- PSA: 0.00000
- LogP: 5.46530
tributyl(methyl)stannane Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: S23; S36/37/39
- TSCA:No
- Risk Phrases:R20/21/22
tributyl(methyl)stannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB129549-10 g |
Tri-n-butylmethyltin, 97%; . |
1528-01-4 | 97% | 10 g |
€37.70 | 2023-07-20 | |
| abcr | AB129549-50 g |
Tri-n-butylmethyltin, 97%; . |
1528-01-4 | 97% | 50 g |
€150.80 | 2023-07-20 | |
| abcr | AB129549-250 g |
Tri-n-butylmethyltin, 97%; . |
1528-01-4 | 97% | 250 g |
€590.00 | 2023-07-20 | |
| 1PlusChem | 1P007JTD-50mg |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 50mg |
$262.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-100mg |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 100mg |
$363.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-250mg |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 250mg |
$508.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-500mg |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 500mg |
$766.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-1g |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 1g |
$962.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-2.5g |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 2.5g |
$1827.00 | 2024-06-20 | |
| 1PlusChem | 1P007JTD-5g |
Stannane,tributylmethyl- |
1528-01-4 | 95% | 5g |
$2670.00 | 2024-06-20 |
tributyl(methyl)stannane Suppliers
tributyl(methyl)stannane Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on tributyl(methyl)stannane
Introduction to Tributyl(methyl)stannane (CAS No. 1528-01-4)
Tributyl(methyl)stannane, chemically identified by the CAS number 1528-01-4, is a significant compound in the realm of organotin chemistry. This organotin compound, with the molecular formula C10H23Sn, has garnered considerable attention due to its versatile applications in synthetic chemistry and material science. The compound's unique structure, featuring a tin atom bonded to both butyl and methyl groups, imparts distinct reactivity that makes it invaluable in various industrial and research settings.
The primary utility of tributyl(methyl)stannane lies in its role as a reagent in organic synthesis. It is particularly known for its effectiveness in facilitating cross-coupling reactions, which are pivotal in the construction of complex organic molecules. These reactions, including the Stille coupling, enable the formation of carbon-carbon bonds under mild conditions, making them highly desirable in pharmaceutical and fine chemical manufacturing. The compound's ability to act as a stoichiometric or catalytic reagent underscores its importance in modern synthetic methodologies.
In recent years, research has highlighted the compound's application in the synthesis of advanced materials. Specifically, tributyl(methyl)stannane has been explored for its potential in producing conductive polymers and nanomaterials. The tin-based reagent's ability to facilitate the formation of stable tin alkyl intermediates has opened new avenues for developing materials with tailored electronic properties. This aligns with the growing demand for innovative solutions in fields such as electronics and renewable energy.
The compound's reactivity also extends to its use as a precursor in polymerization reactions. Researchers have leveraged the tin-carbon bond cleavage properties of tributyl(methyl)stannane to develop novel polymeric structures. These polymers exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications. For instance, studies have demonstrated its efficacy in producing thermosetting resins that offer superior durability and resistance to environmental degradation.
From a pharmaceutical perspective, tributyl(methyl)stannane has been investigated for its potential role in drug development. While not directly used as a therapeutic agent, it serves as a crucial building block in synthesizing bioactive molecules. The compound's ability to introduce specific functional groups into organic scaffolds has enabled the creation of novel drug candidates with improved pharmacokinetic profiles. This underscores its significance in medicinal chemistry research.
The synthesis of tributyl(methyl)stannane itself is an intricate process that requires precise control over reaction conditions. Typically, it is prepared through the reaction of methyl bromide with tri-n-butyltin hydride under anhydrous conditions. This method highlights the compound's sensitivity to moisture and oxygen, necessitating stringent purification protocols. Despite these challenges, the demand for high-purity tributyl(methyl)stannane remains consistent due to its broad applicability.
In conclusion, tributyl(methyl)stannane (CAS No. 1528-01-4) stands as a cornerstone in organotin chemistry, with far-reaching implications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions, enabling material innovation, and serving as a precursor in polymerization underscores its indispensable nature. As research continues to uncover new applications for this compound, its relevance is expected to grow even further, solidifying its position as a vital tool in both academic and industrial settings.
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